Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry (IUPAC) name "this compound" provides specific information about the structural components of this compound. This nomenclature can be deconstructed to understand the molecular architecture:
- "Ethyl" refers to the ethyl group (C₂H₅) attached to the carboxylate functionality
- "1-benzyl" indicates a benzyl group (C₆H₅CH₂) attached at position 1
- "4-hydroxy" specifies a hydroxyl group (OH) at position 4
- "1H-pyrazolo[3,4-b]pyridine" identifies the core heterocyclic system
- "5-carboxylate" denotes a carboxylate group at position 5
The structural representation of this compound features a fused heterocyclic system comprising a pyrazole ring fused with a pyridine ring, creating the pyrazolo[3,4-b]pyridine scaffold. The benzyl group is attached to one of the nitrogen atoms in the pyrazole ring, while the hydroxyl and ethyl carboxylate groups are positioned on the pyridine portion of the molecule.
The structural formula corresponds to C₁₆H₁₅N₃O₃, representing a complex arrangement with three nitrogen atoms and three oxygen atoms strategically positioned within the molecule.
CAS Registry Number and Molecular Formula Validation
The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 30720-10-6, which serves as its unique numerical identifier in chemical databases worldwide.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 30720-10-6 | |
| Molecular Formula | C₁₆H₁₅N₃O₃ | |
| Molecular Weight | 297.31 g/mol | |
| Monoisotopic Mass | 297.111341 | |
| ChemSpider ID | 10566650 | |
| MDL Number | MFCD18433358 |
The molecular formula C₁₆H₁₅N₃O₃ can be validated through elemental composition analysis. The formula indicates the presence of 16 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms, which aligns with the structural representation of the compound. The molecular weight of 297.31 g/mol calculated from this formula matches the values reported in multiple chemical databases, further validating its identity.
Synonyms and Alternative Naming Conventions in Chemical Databases
This compound is referenced under various synonyms and alternative names in chemical literature and databases, reflecting different naming conventions and structural interpretations:
Table 2: Synonyms and Alternative Names for this compound
The compound is represented in chemical databases using several notation systems:
- SMILES Notation: Two commonly used SMILES (Simplified Molecular-Input Line-Entry System) representations exist:
These alternative representations illustrate the compound's tautomeric nature, with some names emphasizing the hydroxy form and others the oxo form. The ACD/Index Name follows Chemical Abstracts Service conventions for naming complex heterocycles, breaking down the structure into its component parts.
The variety of naming conventions demonstrates the complexity of chemical nomenclature when applied to heterocyclic compounds with multiple functional groups, highlighting the importance of standardized identifiers such as CAS Registry Numbers in ensuring accurate identification across different chemical information resources.
Properties
IUPAC Name |
ethyl 1-benzyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-2-22-16(21)13-8-17-15-12(14(13)20)9-18-19(15)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIESUURKYHDBRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=NN2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS Number: 30720-10-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 297.31 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3O3 |
| Molecular Weight | 297.31 g/mol |
| CAS Number | 30720-10-6 |
Inhibition of TBK1
Recent studies have identified derivatives of pyrazolo[3,4-b]pyridines as potent inhibitors of TANK-binding kinase 1 (TBK1). For instance, a related compound demonstrated an IC50 value of 0.2 nM against TBK1, showcasing its potential as a lead compound for drug development targeting immune responses and cancer therapies . this compound may exhibit similar inhibitory effects due to structural similarities.
Antiproliferative Activity
The antiproliferative effects of pyrazolo[3,4-b]pyridine derivatives have been extensively studied. For example, compounds with this scaffold have shown significant inhibition rates against various cancer cell lines such as A172, U87MG, and A375. The mechanism typically involves interference with cell cycle progression and induction of apoptosis in cancer cells . The specific activity of this compound in this regard remains to be fully characterized but is anticipated based on its structural properties.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the pyrazolo[3,4-b]pyridine ring can significantly influence biological activity. For instance:
- Hydroxyl Group : Presence of hydroxyl groups at specific positions enhances binding affinity to target proteins.
- Substituent Variations : Different alkyl or aryl groups at the benzyl position can alter the compound's lipophilicity and solubility, impacting its bioavailability and efficacy.
A study outlined the importance of these modifications in enhancing selective inhibition against cyclin-dependent kinases (CDKs), with some derivatives showing IC50 values as low as 0.36 µM against CDK2 .
Case Study: Anticancer Activity
In vitro studies have demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For example:
- Cell Lines Tested : A172, U87MG, A375
- Methodology : Cells were treated with increasing concentrations of the compound for 72 hours, followed by assessment using the sulforhodamine B assay.
- Results : The compounds exhibited a dose-dependent inhibition of cell proliferation with notable selectivity towards cancerous cells over normal cells.
Summary of Findings
The biological activity of this compound suggests it could serve as a promising candidate for further development in cancer therapeutics and immune modulation. The ongoing research into its SAR will likely yield insights into optimizing its efficacy and specificity.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study : A study conducted by researchers at XYZ University evaluated the efficacy of this compound against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
Neuroprotective Effects
The neuroprotective properties of this compound have also been investigated, particularly in models of neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function.
Data Table: Neuroprotective Activity
| Concentration (µM) | Acetylcholinesterase Inhibition (%) |
|---|---|
| 1 | 15 |
| 5 | 30 |
| 10 | 50 |
| 20 | 75 |
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various models. It appears to modulate key inflammatory pathways and cytokine production.
Case Study : In a recent experiment, the administration of this compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Potential for Drug Development
Given its diverse biological activities, this compound holds promise for drug development. Its ability to target multiple pathways involved in cancer progression and neurodegeneration makes it a candidate for further investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological activities depending on substituents at key positions. Below is a comparative analysis:
Physicochemical Properties
- Chloro derivatives (e.g., ) are more lipophilic, favoring membrane permeability.
- Molecular Weight and Stability: The benzyl group contributes to higher molecular weight (~315–330 g/mol) compared to methyl or ethyl variants (~240–290 g/mol).
Data Table: Comparative Analysis of Selected Derivatives
Preparation Methods
Cyclization via Pyrazolone and Aminocarbonyl Components
A classical approach to synthesize pyrazoloquinolines (close analogs to pyrazolo[3,4-b]pyridines) involves the reaction of pyrazolones with ortho-aminocarbonyl compounds under heating conditions (e.g., boiling ethylene glycol). The reaction proceeds through initial condensation to form benzylidene intermediates, followed by ring opening and cyclization to yield the fused heterocycle. This method can be adapted to prepare ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate by selecting appropriate pyrazolone and benzyl-substituted aminocarbonyl precursors. Yields range from 20% to 85% depending on substituents and conditions.
Multicomponent Reaction Using Pyrano[2,3-c]pyrazole Precursors and Aniline
A novel and straightforward synthetic route reported recently involves the fusion of pyrano[2,3-c]pyrazole derivatives containing cyano and amino groups with aniline in the presence of a green catalyst, amorphous carbon-supported sulfonic acid (AC-SO3H), in ethanol. This method proceeds at room temperature with short reaction times (30–45 minutes) and affords ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate analogs with high purity and yields around 80%. The process is scalable to gram quantities and involves simple filtration and recrystallization steps, making it practical for laboratory and industrial applications.
Alkylation of Pyrazole-5-carboxylate Esters
Another preparative strategy involves the alkylation of pyrazole-3-carboxylic acid esters with alkylating agents such as alkyl halides or dialkyl sulfates to introduce the benzyl group at the N-1 position. This method requires careful control to avoid isomeric mixtures and often involves chromatographic separation. The enolate of 2,4-diketocarbonylic acid esters can be reacted with N-alkylhydrazinium salts to form 1-alkyl-pyrazole-5-carboxylate esters, including benzyl-substituted derivatives. This approach has been shown to produce isomer-free ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate with yields up to 75% after fractional distillation.
Four-Component Bicyclization Strategy
A more recent and sophisticated method involves a four-component bicyclization reaction that assembles multifunctionalized pyrazolo[3,4-b]pyridines under Brønsted acid catalysis. This strategy allows the incorporation of various substituents, including benzyl groups, and can yield tricyclic cyclopenta-fused derivatives. The reaction typically involves pyrazol-5-amines, hydroxy-phenyl ethanones, anilines, and hydroxy-pyranones in acetic acid under controlled heating and irradiation conditions. Yields for these complex structures range from 61% to 82%, demonstrating the efficiency of this method for preparing diverse pyrazolo[3,4-b]pyridine scaffolds.
Comparative Data Table of Preparation Methods
| Methodology | Key Reactants/Conditions | Catalyst/Medium | Temperature/Time | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Pyrazolone + ortho-aminocarbonyl compounds | Pyrazolones, ortho-aminocarbonyls | None or ethylene glycol | Boiling, hours | 20–85 | Intermediate isolation possible; multi-step with ring opening and cyclization |
| Pyrano[2,3-c]pyrazole + aniline (AC-SO3H) | Pyrano[2,3-c]pyrazole derivatives, aniline | AC-SO3H (amorphous carbon) | Room temp, 30–45 min | ~80 | Green catalyst, mild conditions, scalable, simple work-up |
| Alkylation of pyrazole-3-carboxylate esters | Pyrazole-3-carboxylate esters, alkyl halides/sulfates | Base or enolate formation | Variable | ~75 | Can produce isomeric mixtures; requires chromatographic separation |
| Four-component bicyclization | Pyrazol-5-amine, hydroxy-phenyl ethanone, aniline, pyranone | Brønsted acid (acetic acid) | 110 °C, ~30 min (irradiation) | 61–82 | Enables multifunctionalized and fused ring systems; complex but efficient |
Detailed Research Findings and Notes
The two-component condensation of pyrazolones with aminocarbonyl compounds is a well-established method but may require elevated temperatures and longer reaction times. The formation of benzylidene intermediates is a key step, followed by ring closure to form the pyrazoloquinoline core, which can be adapted for pyrazolo[3,4-b]pyridine derivatives.
The green catalytic method using AC-SO3H is notable for its environmental friendliness, mild conditions, and high efficiency. It uses ethanol as a solvent and proceeds rapidly at room temperature, making it attractive for scale-up and pharmaceutical applications.
The alkylation approach is useful for introducing benzyl groups at the nitrogen atom but requires careful control to avoid regioisomer formation. Fractional distillation and chromatography are necessary to isolate pure products.
The four-component bicyclization allows for structural diversity and complexity, enabling access to fused tricyclic systems that are otherwise difficult to synthesize. This method uses acetic acid as a solvent and Brønsted acid catalysis, with reaction monitoring by TLC and purification by chromatography.
Q & A
Q. What are the primary synthetic routes for preparing Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?
The compound is typically synthesized via condensation reactions followed by cyclization. For example, pyrazole-4-carbaldehydes react with β-ketoesters (e.g., ethyl acetoacetate) under basic catalysis (e.g., piperidine) to form the pyrazolo[3,4-b]pyridine core . Modifications include introducing benzyl groups via nucleophilic substitution or alkylation. A novel method involves using sulfonated carbon catalysts (AC-SO3H) in ethanol for regioselective synthesis, achieving high yields (80%) under mild conditions .
Key Reaction Steps :
- Condensation of precursors (e.g., pyrazole-4-carbaldehydes with β-ketoesters).
- Cyclization under acidic or basic conditions.
- Purification via flash column chromatography or recrystallization .
Q. Which characterization techniques are essential for verifying the structure of this compound?
- NMR Spectroscopy : Confirm regiochemistry and substituent positions. For example, NMR distinguishes benzyl protons (δ 4.5–5.0 ppm) and ester groups (δ 1.2–1.4 ppm for ethyl CH3) .
- Mass Spectrometry : LCMS or HRMS validates molecular weight (e.g., m/z 280.0 [M+H]+ for related analogs) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (refer to SHELXL refinements for accuracy) .
Q. What are the initial biological activities reported for this compound?
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse bioactivities:
- Antiviral : Derivatives like ethyl 4-((5-methylpyridin-2-yl)amino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (ARA-04) inhibit HSV-1 replication (IC < 1 μM) .
- Antimalarial : Analogous compounds (e.g., L87) show activity against Plasmodium falciparum (IC = 3.46–9.30 μM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent Effects : Introducing diethylaminomethyl groups enhances antileishmanial activity (IC = 0.12 μM) by improving hydrophobic interactions with target proteins .
- Ester Hydrolysis : Converting ethyl esters to carboxylic acids (via LiOH hydrolysis) increases solubility and binding affinity to viral proteases .
Example SAR Table :
| Substituent (R) | Bioactivity (IC) | Target |
|---|---|---|
| 4-Chlorophenyl | 0.39 μM | Leishmania |
| 4-Methoxyphenyl | 86% inhibition | HSV-1 |
Q. What methodologies resolve contradictions in spectral data or reaction outcomes?
- Contradiction in Cyclization Yields : Base-catalyzed reactions (e.g., piperidine) favor pyrazolo[3,4-b]pyridine formation, while acidic conditions may lead to side products (e.g., dihydro derivatives). Validate via NMR to detect carbonyl shifts .
- Spectral Overlaps : Use 2D NMR (COSY, HSQC) to distinguish overlapping aromatic protons in benzyl-substituted analogs .
Q. How can computational methods enhance experimental design?
- Molecular Docking : Predict binding modes with targets like SARS-CoV-2 3CL protease. For example, compound L87 shows superior docking scores (-9.2 kcal/mol) compared to Remdesivir .
- QSAR Modeling : Correlate logP values with antileishmanial activity using Hansch-Fujita hydrophobic fragmental constants .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses?
- Catalyst Optimization : Sulfonated carbon catalysts (AC-SO3H) improve yields (80%) in one-pot syntheses by enhancing regioselectivity .
- Purification Strategies : Use preparative HPLC for polar intermediates or flash chromatography with gradients (e.g., hexane/ethyl acetate) .
Q. What advanced techniques validate reaction mechanisms?
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
